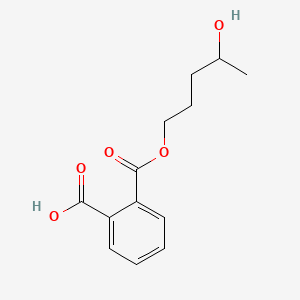

Mono(4-hydroxypentyl)phthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mono(4-hydroxypentyl)phthalate is a phthalate ester derived from phthalic acid. Phthalates are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is a metabolite of di(2-ethylhexyl)phthalate, which is widely used in the production of polyvinyl chloride products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mono(4-hydroxypentyl)phthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxypentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for achieving high efficiency and minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Mono(4-hydroxypentyl)phthalate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phthalate esters.

Applications De Recherche Scientifique

Mono(4-hydroxypentyl)phthalate has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of phthalate metabolites in environmental and biological samples.

Biology: Studied for its potential endocrine-disrupting effects and its impact on reproductive health.

Medicine: Investigated for its role in the development of certain medical conditions, such as hormonal imbalances and metabolic disorders.

Mécanisme D'action

Mono(4-hydroxypentyl)phthalate exerts its effects primarily through its interaction with nuclear receptors and enzymes involved in hormone synthesis and metabolism. It can disrupt the endocrine system by mimicking or inhibiting the action of natural hormones, leading to altered hormone levels and physiological effects. The compound can also induce oxidative stress and inflammation, contributing to its toxicological effects .

Comparaison Avec Des Composés Similaires

- Mono(2-ethylhexyl)phthalate

- Mono(2-hydroxyethyl)phthalate

- Mono(2-ethyl-5-hydroxyhexyl)phthalate

Comparison: Mono(4-hydroxypentyl)phthalate is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct metabolic pathways and toxicological profiles, making it a valuable compound for studying the effects of phthalate exposure .

Activité Biologique

Mono(4-hydroxypentyl)phthalate (M4HP) is a phthalate metabolite that has gained attention due to its potential biological activity and implications for human health. Phthalates are a group of chemicals commonly used as plasticizers in various consumer products, and their metabolites have been associated with endocrine disruption and reproductive toxicity. This article explores the biological activity of M4HP, focusing on its effects on human health, mechanisms of action, and relevant case studies.

M4HP is derived from the hydrolysis of phthalate esters and is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- Endocrine Disruption : M4HP has been implicated in endocrine disruption, affecting hormone signaling pathways. Research indicates that phthalates can interfere with the synthesis and action of steroid hormones, particularly testosterone and estrogen, which are crucial for reproductive health .

- Reproductive Toxicity : Animal studies have shown that exposure to M4HP can lead to alterations in reproductive hormone levels, potentially impacting fertility. For instance, exposure to phthalates has been linked to reduced fecundability in women, with evidence suggesting that M4HP may contribute to this effect through oxidative stress mechanisms .

- Oxidative Stress : M4HP exposure has been associated with increased oxidative stress markers in human tissues. This oxidative stress can lead to cellular damage and inflammation, further complicating reproductive health outcomes .

Case Study 1: Prenatal Exposure and Reproductive Health

A study examining prenatal exposure to phthalates found that higher maternal levels of M4HP were associated with adverse reproductive outcomes, including lower birth weights and altered placental function. The study utilized a cohort of pregnant women to analyze the relationship between phthalate metabolites in maternal serum and various reproductive health indicators .

Case Study 2: In Vitro Effects on Hormonal Pathways

In vitro studies have demonstrated that M4HP can disrupt key hormonal pathways involved in reproduction. Specifically, it was shown to inhibit the release of arachidonic acid from cell membranes via phospholipase A2 inhibition, which is critical for normal steroidogenesis . This disruption can lead to imbalances in reproductive hormones and potentially affect fertility.

Table 1: Summary of Biological Effects of this compound

Propriétés

IUPAC Name |

2-(4-hydroxypentoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIKFAUTXCJYHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009356 |

Source

|

| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334312-05-8 |

Source

|

| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.